Pyridine hydrobromide

Vue d'ensemble

Description

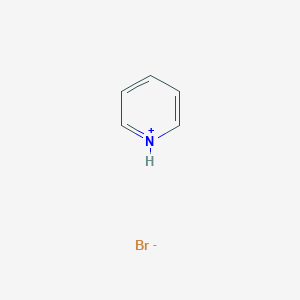

Pyridine hydrobromide is an organic compound composed of a pyridine cation and a bromide anion. It is a crystalline solid that is commonly used in organic synthesis as a brominating agent. This compound is known for its ability to facilitate various chemical reactions, making it a valuable reagent in both academic and industrial settings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridine hydrobromide can be synthesized by reacting pyridine with hydrobromic acid. The reaction typically involves the following steps:

- Pyridine is dissolved in an appropriate solvent, such as ethanol.

- Hydrobromic acid is added to the solution.

- The mixture is heated under reflux conditions to ensure complete reaction.

- The resulting this compound is then isolated by crystallization.

Industrial Production Methods: In an industrial setting, this compound is produced on a larger scale using similar principles. The process involves the continuous addition of hydrobromic acid to a pyridine solution, followed by controlled crystallization to obtain the pure product. The industrial production methods are optimized for high yield and purity.

Analyse Des Réactions Chimiques

Bromination Reactions

Pyridine hydrobromide serves as a source of electrophilic bromine (Br⁺), enabling regioselective bromination of unsaturated compounds.

Bromination of Ketones

The compound efficiently brominates ketones at the α-position under mild conditions. A notable example is the dibromination of 3-ketosteroids:

| Substrate | Product | Conditions | Outcome | Citation |

|---|---|---|---|---|

| 3-Ketosteroid (1 ) | 2,4-Dibromocholestanone (2 ) | Solvent: Not specified | Selective dibromination at α-positions |

This reaction highlights its utility in steroid chemistry, where precise bromination is critical for subsequent functionalization .

Bromination of Alkenes and Aromatic Systems

This compound facilitates electrophilic addition to alkenes and aromatic rings. For example, it brominates phenols and ethers, though specific yields and conditions are less documented in the provided sources .

Cyclization Reactions

The reagent participates in annulation reactions to synthesize heterocyclic compounds.

Reaction Mechanism Insights

The tribromide anion (Br₃⁻) dissociates to release Br⁺, which acts as the electrophilic species. The pyridinium cation stabilizes intermediates, enhancing reaction efficiency. For ketone bromination, the mechanism likely involves enolization followed by Br⁺ attack at the α-carbon .

Comparative Advantages Over Molecular Bromine

Applications De Recherche Scientifique

Medicinal Applications

Pyridine derivatives, including pyridine hydrobromide, are significant in drug development due to their diverse pharmacological properties. Here are some notable applications:

- Antimicrobial Activity : this compound has been shown to possess antibacterial properties against various strains of bacteria. A study reported Minimum Inhibitory Concentration (MIC) values for several bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that this compound exhibits moderate to good antimicrobial activity, with specific molecular substitutions influencing efficacy .

- Anticancer Properties : Research has indicated that pyridine derivatives can act as anticancer agents by inhibiting certain enzymes involved in tumor growth and proliferation. For instance, compounds bearing pyridine scaffolds have been developed to target carbonic anhydrase isoenzymes, which are implicated in various cancers .

- Antiviral Activity : In light of the COVID-19 pandemic, pyridine compounds have been explored for their antiviral properties against SARS-CoV-2 and other viruses, showcasing their therapeutic potential in treating viral infections .

Agricultural Applications

This compound and its derivatives also find applications in agriculture, particularly as herbicides and insecticides:

- Herbicidal Activity : Pyridine compounds have been synthesized with herbicidal properties that inhibit the growth of unwanted plants while being less harmful to crops . This selectivity is crucial for sustainable agricultural practices.

- Insecticidal Properties : Certain pyridine derivatives have demonstrated insecticidal activity against pests that affect crops, providing an alternative to traditional chemical pesticides .

Material Science Applications

This compound is utilized in the synthesis of functional materials:

- Nanomaterials : Pyridine-based compounds are being investigated for their role in creating functional nanomaterials used in electronics and photonics due to their unique electronic properties .

- Polymer Chemistry : Pyridine derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability, making them suitable for various industrial applications .

Case Study 1: Anticancer Agent Development

A recent study focused on synthesizing novel pyridine-bearing pentose moiety compounds that exhibited significant cytotoxic activity against cancer cell lines. The research involved a one-pot multicomponent reaction utilizing D-glucose and various amino derivatives to create these new compounds, which were subsequently tested for their anticancer efficacy .

Case Study 2: Antimicrobial Efficacy

In a comparative study on the antimicrobial effects of pyridine derivatives, researchers evaluated the activity of various synthesized compounds against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications on the antimicrobial potency of these compounds, showcasing this compound's potential as a lead compound for further development .

Mécanisme D'action

The mechanism of action of pyridine hydrobromide involves its ability to donate bromide ions in chemical reactions. The bromide ion acts as a nucleophile, attacking electrophilic centers in organic molecules. This leads to the formation of brominated products or substituted pyridine derivatives. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Comparaison Avec Des Composés Similaires

Pyridinium Tribromide: Similar to pyridine hydrobromide, pyridinium tribromide is used as a brominating agent. it contains an additional bromine molecule, making it a stronger oxidizing agent.

Pyridinium Bromide: This compound is also used in bromination reactions but lacks the additional bromine molecule present in pyridinium tribromide.

Uniqueness: this compound is unique in its balance of reactivity and stability. It provides a controlled source of bromine for various chemical reactions without the excessive reactivity seen in stronger brominating agents like pyridinium tribromide. This makes it a versatile and valuable reagent in both laboratory and industrial applications.

Activité Biologique

Pyridine hydrobromide, a quaternary ammonium salt derived from pyridine, exhibits notable biological activities, particularly in antimicrobial and antiviral contexts. This article synthesizes diverse research findings, case studies, and data tables to elucidate the compound's biological properties.

Chemical Structure and Properties

This compound is characterized by the chemical formula . Its structure includes a pyridine ring with a bromide ion, which enhances its solubility and reactivity in biological systems. The compound is often used in synthetic organic chemistry as a halogenating agent due to its reactivity with various substrates.

Antimicrobial Activity

Pyridine derivatives, including this compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit varying degrees of antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of this compound and Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| This compound | Staphylococcus aureus | 56 μg/mL | Antibacterial |

| This compound | Escherichia coli | 55 μg/mL | Antibacterial |

| Pyridinium Salts | Candida albicans | >100 μg/mL | Low antifungal |

The above table summarizes key findings from studies that demonstrate the compound's effectiveness against specific bacterial strains. Notably, this compound exhibits stronger antibacterial activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure and permeability.

The antimicrobial action of this compound is thought to involve disruption of microbial cell membranes. Studies suggest that the interaction of the positively charged nitrogen atom in the pyridinium structure with negatively charged components of bacterial membranes leads to increased permeability and eventual cell lysis .

Antiviral Potential

Recent research has highlighted the antiviral potential of pyridine derivatives amid the COVID-19 pandemic. Compounds containing the pyridine nucleus have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry or replication processes .

Case Study: Antiviral Efficacy Against SARS-CoV-2

A study investigating the antiviral properties of several pyridine derivatives found that specific modifications to the pyridine structure significantly enhanced activity against SARS-CoV-2. The presence of additional functional groups, such as amino or hydroxy groups, was associated with improved selectivity and potency against viral targets .

Safety and Toxicity

While this compound demonstrates significant biological activity, it is crucial to consider its safety profile. The compound is classified as harmful if swallowed or upon skin contact. Proper handling and safety measures are recommended when working with this compound in laboratory settings .

Propriétés

IUPAC Name |

pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.BrH/c1-2-4-6-5-3-1;/h1-5H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBFCIBZLAVOLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-86-1 (Parent) | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8066422 | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18820-82-1 | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18820-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018820821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, hydrobromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of pyridine hydrobromide?

A1: this compound has the molecular formula C5H6BrN and a molecular weight of 162.01 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While the provided articles don't delve into detailed spectroscopic characterization, they mention the use of techniques like 1H NMR, 13C NMR, FT-IR, and X-ray diffraction to analyze this compound and its derivatives. [, , , , , ]

Q3: Is this compound hygroscopic?

A3: Some articles suggest that this compound can be hygroscopic, requiring careful handling and storage. []

Q4: How does the choice of solvent affect the reactivity of this compound?

A4: The choice of solvent can significantly impact the reactivity of this compound. For instance, its use in organic reactions often involves solvents like water, methanol, ethanol, dichloromethane, or glacial acetic acid, depending on the specific reaction conditions. [, , , , ]

Q5: What are the main catalytic applications of this compound?

A5: this compound serves as a catalyst or reagent in various organic reactions, including:

- Bromination: It acts as a mild brominating agent for olefins, enones, and aromatic compounds. [, , , , ]

- Heterocyclization: It facilitates the formation of heterocyclic compounds, such as oxabicyclo[3.3.1]nonanes from ortho-cyclohexenyl phenols. []

- Demethylation: It can demethylate certain aromatic ethers, exemplified by the conversion of 10-methylphenoxazines to their corresponding phenoxazines. []

- Coupling Reactions: It has been employed in the synthesis of lamellarins, facilitating the condensation of benzyldihydroisoquinoline with phenacyl bromide derivatives. []

Q6: How does this compound enhance the bromination of olefins in aqueous media?

A6: In the context of olefin bromination, a salt of an organosilicon framework (SOF) incorporating this compound was developed. This SOF acts as a Pickering emulsifier, stabilizing the water-oil biphasic reaction mixture. The this compound within the SOF ionizes in water, generating protonated pyridine cations on the SOF surface and free bromide anions. This availability of bromide ions in close proximity to the organic phase enhances the bromination reaction. []

Q7: Can you explain the role of this compound in the synthesis of 2-thiophenecarboxylic acid?

A7: In a greener approach to synthesizing 2-thiophenecarboxylic acid, this compound perbromide acts as a brominating agent, converting thiophene to 2-bromothiophene. This intermediate is then subjected to a series of reactions, ultimately yielding the desired 2-thiophenecarboxylic acid. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.